3-(2-Phenylethenylsulfonyl)propanoic acid
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Overview
Description
3-(2-Phenylethenylsulfonyl)propanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to a propanoic acid backbone. This compound is notable for its unique structural features, which include a phenylethenyl group linked to the sulfonyl moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenylsulfonyl)propanoic acid typically involves the reaction of 2-phenylethenyl sulfone with a propanoic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple purification steps, including recrystallization and distillation, to achieve the desired product quality. The use of catalysts and advanced reaction monitoring techniques helps in enhancing the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethenylsulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Phenylethylpropanoic acid and related compounds.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Phenylethenylsulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials due to its reactivity and functional properties.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenyl group may also interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Phenylethylsulfonyl)propanoic acid
- 3-(2-Phenylethenylsulfonyl)butanoic acid
- 3-(2-Phenylethenylsulfonyl)acetic acid
Uniqueness
3-(2-Phenylethenylsulfonyl)propanoic acid is unique due to its specific structural features, which confer distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
3-(2-phenylethenylsulfonyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c12-11(13)7-9-16(14,15)8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGAQCWABIDBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396899 |
Source
|
Record name | 3-(2-phenylethenylsulfonyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-22-8 |
Source
|
Record name | 3-(2-phenylethenylsulfonyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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